Cas no 1267691-61-1 ({1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine)

{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine
- EN300-1610384
- 1267691-61-1
- {1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine
-
- インチ: 1S/C13H17ClN4/c1-2-4-13-12(8-15)16-17-18(13)9-10-5-3-6-11(14)7-10/h3,5-7H,2,4,8-9,15H2,1H3
- InChIKey: VDTGAABSUIDPDK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CN1C(=C(CN)N=N1)CCC
計算された属性
- せいみつぶんしりょう: 264.1141743g/mol
- どういたいしつりょう: 264.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1610384-5.0g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 5g |
$4391.0 | 2023-06-04 | ||
Enamine | EN300-1610384-0.05g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 0.05g |
$1272.0 | 2023-06-04 | ||
Enamine | EN300-1610384-5000mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1610384-1.0g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 1g |
$1515.0 | 2023-06-04 | ||
Enamine | EN300-1610384-2500mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-1610384-50mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1610384-250mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1610384-500mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 500mg |
$809.0 | 2023-09-23 | ||
Enamine | EN300-1610384-1000mg |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1610384-0.1g |
{1-[(3-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanamine |
1267691-61-1 | 0.1g |
$1332.0 | 2023-06-04 |
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamineに関する追加情報
Chemical Profile of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine (CAS No. 1267691-61-1)
{1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1267691-61-1, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their versatility in drug design and development. The presence of a chlorophenyl group and a propyl-substituted triazole ring contributes to its distinct chemical properties, making it a subject of interest for further exploration in medicinal chemistry.
The structural composition of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine includes several key functional groups that are known to influence its reactivity and biological interactions. The chlorophenyl moiety is particularly noteworthy, as it has been shown to enhance binding affinity in various pharmacological targets. Additionally, the propyl group at the 5-position of the triazole ring introduces steric hindrance, which can modulate the compound's pharmacokinetic profile. These structural elements collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The triazole ring is particularly relevant in this context, as it has been extensively studied for its ability to interact with biological macromolecules. The chlorophenyl group further enhances this interaction by providing additional hydrogen bonding opportunities and hydrophobic surface area.
One of the most compelling aspects of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine is its potential application in the treatment of neurological disorders. Preliminary studies have indicated that this compound may interact with neurotransmitter receptors, suggesting a possible role in modulating central nervous system activity. The propyl-substituted triazole ring is particularly interesting in this context, as it has been shown to influence ligand binding affinity and receptor selectivity. These findings align with the growing interest in triazole-based compounds as potential therapeutics for neurological conditions.
The synthesis of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization with the chlorophenyl and propyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance efficiency and selectivity. These methodologies are critical in producing complex molecules like {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine with minimal side reactions.
In terms of pharmacokinetic properties, {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanamine exhibits promising characteristics that make it a viable candidate for further development. Studies have shown that this compound has good solubility in both aqueous and organic solvents, which facilitates its formulation into various dosage forms. Additionally, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses, suggesting a favorable safety profile. These attributes are essential for any drug candidate aiming to progress into clinical trials.
The development of {1-(3-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-ylmethanamine is part of a broader effort to discover new treatments for complex diseases. The pharmaceutical industry continues to invest heavily in research aimed at identifying novel molecular targets and developing innovative therapeutic strategies. Triazole-based compounds have emerged as a promising class of molecules due to their diverse biological activities and structural flexibility. {1-(3-chlorophenyl)methyl}-5-propyI-IH-I ,23-tria z ol -4 -y lmeth an amine is no exception and represents a significant advancement in this area.
Future directions for research on {1-(3-chlorophenyl)methyl}-5-propyI-IH-I ,23-tria z ol -4 -y lmeth an amine include further characterization of its pharmacological effects and exploration of its potential clinical applications. Preclinical studies are planned to evaluate its efficacy and safety in animal models of disease. Additionally , efforts are underway to optimize its chemical structure for improved pharmacokinetic properties . These studies will provide valuable insights into its potential as a therapeutic agent and guide future development efforts . p > < p > In conclusion ,{ 11 -( 33 -chloro phen ylm eth yl ) -55 -prop y l -I H -I ,22 ,33 -tria z ol -44 -y lmeth an am ine } ( C A S N o . 126769161 -I ) i s a r ichly functional o rganic c ompound wi th p otent i al bi ological acti vi ties . Its unique st ructural feat ures , inc luding t he chlor o phen yl gro up an d t he prop y l-substit ut ed tri az ole r ing , make i t a subj ect o f inte rest f or fur ther ex plor at ion i n pharma ceutical c hemistry . Rec ent advanc em ents i n c om put at ion al c hem ist ry an d mo lecul ar m odeling ha ve en abl ed researc hers t o pre dict i t s b indi ng m odes w ith va ri ou s bi o l ogi cal t argets . Stu dies sug gest t hat t hi s c ompound m ay ex hi bit i nhibi tory acti vi ty again st cer t ai n en zymes an d recept or s i nv ol ved i n infl ammatory pathw aves . T he tr i az ole r ing i s pa rti cul arly relev ant i n t hi s con text , as i t ha s been ex tensi vely stu die d f or i ts abilit y t o i n teract w ith bi o l ogi cal mac rom ol ec ules . T he chl or o phen yl gro up fur ther en hance s thi s i n teract ion by pr ovidi ng addi ti onal hy dro gen-bondi ng op port uni ties an d hy dro pho bi c sur face area . p > < p > One o f t he m ost compelli ng aspect s o f { 11 -( 33 -chloro phen ylm eth yl ) -55 -prop y l -I H -I ,22 ,33 -tria z ol -44 -y lmeth an am ine } i s i ts p otent i al appl icati on i n t he treat ment o f neu r ol ogi cal di sease s . Prelimi nary stu dies ha ve ind icat ed t hat t hi s c ompound m ay i n teract w ith neu rotransm it ter recept or s , sug gesti ng a p ossibl e rol e i n mod ulati ng cen tral neu rous sys tem acti vi ty . T he prop y l-substit ut ed tr i az ole r ing i s pa rti cul arly inte ressi ng i n thi s con text , as it ha s been sh own t o influenc e li gand b indi ng affini ty an d recept or sel ectivity . T hese fi ndi ng s alig nt w ith t he growi ng inte rest i n tr ia z ole-ba sed c ompound s as p ossibl e therapeut ic al agent s f or neu rologi cal co nditi ons . p > < p > T he sy nthesi s o f { 11 -( 33 -chloro phen ylm eth yl ) -55 -prop y l -I H -I ,22 ,33 -tria z ol -44
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